(4E)-5-(3,4-dimethoxyphenyl)-1-(6-ethoxy-1,3-benzothiazol-2-yl)-4-[furan-2-yl(hydroxy)methylidene]pyrrolidine-2,3-dione
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Overview
Description
(4E)-5-(3,4-dimethoxyphenyl)-1-(6-ethoxy-1,3-benzothiazol-2-yl)-4-[furan-2-yl(hydroxy)methylidene]pyrrolidine-2,3-dione is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyrrolidine-2,3-dione core, a benzothiazole moiety, and a furan ring, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-5-(3,4-dimethoxyphenyl)-1-(6-ethoxy-1,3-benzothiazol-2-yl)-4-[furan-2-yl(hydroxy)methylidene]pyrrolidine-2,3-dione typically involves multi-step organic reactions. The process begins with the preparation of the pyrrolidine-2,3-dione core, followed by the introduction of the benzothiazole and furan rings through various coupling reactions. Common reagents used in these reactions include organometallic catalysts, such as palladium or copper, and conditions often involve elevated temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as chromatography and crystallization are employed to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
(4E)-5-(3,4-dimethoxyphenyl)-1-(6-ethoxy-1,3-benzothiazol-2-yl)-4-[furan-2-yl(hydroxy)methylidene]pyrrolidine-2,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmospheres.
Substitution: Various halogenating agents, nucleophiles; reactions often require catalysts and specific temperature control.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
(4E)-5-(3,4-dimethoxyphenyl)-1-(6-ethoxy-1,3-benzothiazol-2-yl)-4-[furan-2-yl(hydroxy)methylidene]pyrrolidine-2,3-dione has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (4E)-5-(3,4-dimethoxyphenyl)-1-(6-ethoxy-1,3-benzothiazol-2-yl)-4-[furan-2-yl(hydroxy)methylidene]pyrrolidine-2,3-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(4E)-5-(3,4-dimethoxyphenyl)-1-(6-ethoxy-1,3-benzothiazol-2-yl)-4-[furan-2-yl(hydroxy)methylidene]pyrrolidine-2,3-dione: shares similarities with other compounds containing pyrrolidine, benzothiazole, and furan moieties.
4-Methoxyphenethylamine: Used in the synthesis of various organic compounds and has similar structural features.
Ringer’s lactate solution: Although not structurally similar, it is used in medical applications and shares some functional similarities in terms of therapeutic use.
Uniqueness
The uniqueness of this compound lies in its complex structure, which allows for diverse chemical reactivity and potential biological activities. Its combination of functional groups and rings provides a versatile platform for various scientific investigations and applications.
Properties
Molecular Formula |
C26H22N2O7S |
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Molecular Weight |
506.5 g/mol |
IUPAC Name |
2-(3,4-dimethoxyphenyl)-1-(6-ethoxy-1,3-benzothiazol-2-yl)-3-(furan-2-carbonyl)-4-hydroxy-2H-pyrrol-5-one |
InChI |
InChI=1S/C26H22N2O7S/c1-4-34-15-8-9-16-20(13-15)36-26(27-16)28-22(14-7-10-17(32-2)19(12-14)33-3)21(24(30)25(28)31)23(29)18-6-5-11-35-18/h5-13,22,30H,4H2,1-3H3 |
InChI Key |
QVEBURRQPHXAFU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)N3C(C(=C(C3=O)O)C(=O)C4=CC=CO4)C5=CC(=C(C=C5)OC)OC |
Origin of Product |
United States |
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